REACTION_CXSMILES
|
[CH:1]1([CH:7]=[CH:8][C:9]([OH:11])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.CN(C)CCCN=C=NCC.O.[OH:25][N:26]1C2C=CC=CC=2N=N1.Cl.NO.C(N(CC)CC)C>CN(C=O)C>[CH:1]1([CH:7]=[CH:8][C:9]([NH:26][OH:25])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C=CC(=O)O
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
6.94 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After additional 18 hours stirring at room temperature the precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with DMF
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
1 N HCl (50 mL) was added
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate (3×100 mL) and dichloromethane (2×100 mL) the organic layers
|
Type
|
WASH
|
Details
|
washed with 1 N HCl (10 mL) and sodium chloride saturated solution (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from ethyl acetate by addition of petroleum ether
|
Type
|
CUSTOM
|
Details
|
This step removed large amounts of HOBt
|
Type
|
CUSTOM
|
Details
|
the substance was then further purified by preparative HPLC
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C=CC(=O)NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.08 mmol | |
AMOUNT: MASS | 1.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |